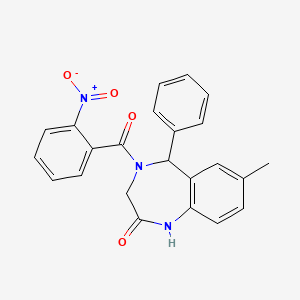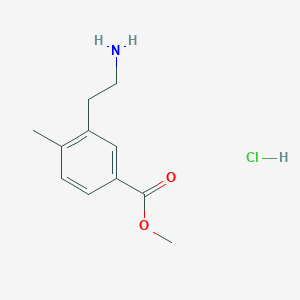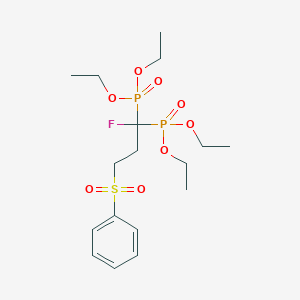
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting with the formation of the indoline ring, followed by functionalization of the ring with various groups .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence and position of the functional groups on the indoline ring. For example, the sulfonyl and pyridinyl groups may make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their solubility, melting point, boiling point, and stability, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study focused on the synthesis of sulfonamide drugs that interact with the colchicine site of tubulin, demonstrating that alterations in the sulfonamide structure, akin to those in "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline", can significantly influence their interaction with tubulin and hence their antimitotic properties. This research highlighted the potential of such compounds in developing novel anticancer therapies (Banerjee et al., 2005).
Development of c-Met/ALK Inhibitors
Research into aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, which share a similar structural motif with the specified compound, led to the identification of potent, selective, and orally efficacious c-Met/ALK dual inhibitors. This demonstrates the compound's relevance in the development of targeted cancer therapies (Li et al., 2013).
Exploration of Antimycobacterial Properties
A distinct study unveiled the antimycobacterial potential of spiro-piperidin-4-ones synthesized through a novel, atom economic, and stereoselective process. This research provides insights into the compound's application in addressing tuberculosis and other mycobacterial infections (Kumar et al., 2008).
Synthesis and Electrochemical Analysis
Another area of application involves the synthesis and electrochemical characterization of indole-based-sulfonamide derivatives. Such studies are crucial for understanding the redox behavior and electronic properties of compounds structurally related to "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline", which could have implications in materials science and sensor development (Ibrahim et al., 2020).
Advances in Nonlinear Optical Materials
Finally, research into polyphosphazenes with sulfonyl-based chromophores indicates the potential of sulfonamide-containing compounds in the development of materials with second-order nonlinear optical properties. This suggests applications in the field of optoelectronics and photonics, where compounds similar to "1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline" could be utilized (Li et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-14-12-18(21)3-5-20(14)26(24,25)23-11-8-17-13-16(2-4-19(17)23)15-6-9-22-10-7-15/h2-7,9-10,12-13H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJZXWEVWBQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Fluoro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


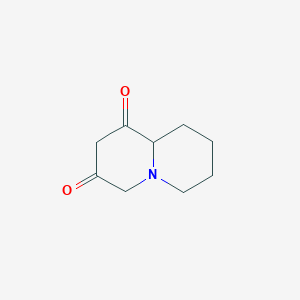
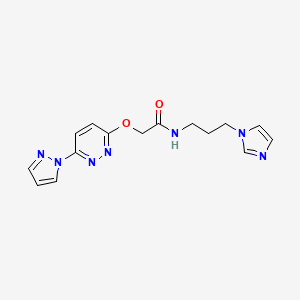
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)


![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2766430.png)

![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)
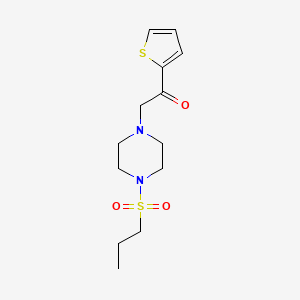
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2766436.png)
